2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
CAS No.: 2097895-12-8
VCID: VC4652158
Molecular Formula: C17H25N5O
Molecular Weight: 315.421
* For research use only. Not for human or veterinary use.
![2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one - 2097895-12-8](/images/structure/VC4652158.png)
Description |
The compound 2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic molecule that incorporates a piperidine ring, a pyrazole ring, and a dihydropyridazinone moiety. This structure suggests potential biological activity due to the presence of these pharmacophores, which are commonly found in drugs and drug candidates. Biological ActivityWhile specific biological activity data for 2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one are not available, compounds with similar structural elements often exhibit activity against various biological targets. For example, piperidine derivatives are known for their potential as antihypertensive agents or inhibitors of certain enzymes . Pyrazole rings are also common in biologically active compounds, including antiviral agents . Research Findings and Future DirectionsGiven the lack of specific research findings on 2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one, future studies should focus on its synthesis, characterization, and biological evaluation. This could involve in vitro assays to assess potential activity against relevant targets, such as enzymes or receptors, as well as in vivo studies to evaluate pharmacokinetics and efficacy. |
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CAS No. | 2097895-12-8 |
Product Name | 2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
Molecular Formula | C17H25N5O |
Molecular Weight | 315.421 |
IUPAC Name | 2-[[1-(2-methylpropyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Standard InChI | InChI=1S/C17H25N5O/c1-14(2)12-20-10-6-15(7-11-20)13-22-17(23)5-4-16(19-22)21-9-3-8-18-21/h3-5,8-9,14-15H,6-7,10-13H2,1-2H3 |
Standard InChIKey | BGVAGARNZXGAQF-UHFFFAOYSA-N |
SMILES | CC(C)CN1CCC(CC1)CN2C(=O)C=CC(=N2)N3C=CC=N3 |
Solubility | not available |
PubChem Compound | 126855719 |
Last Modified | Aug 17 2023 |
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